molecular formula C7H13NO2 B12072084 3-(2-Hydroxypropyl)pyrrolidin-2-one

3-(2-Hydroxypropyl)pyrrolidin-2-one

Cat. No.: B12072084
M. Wt: 143.18 g/mol
InChI Key: OOXNKPYHZUFFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It belongs to the pyrrolidin-2-one class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a versatile and saturated scaffold that allows for extensive exploration of pharmacophore space due to its sp3-hybridization and the increased three-dimensional coverage from the ring's non-planar structure . While specific biological data for this compound is not available in the searched literature, structural analogs based on the pyrrolidin-2-one core have demonstrated a range of potent pharmacological activities. For instance, research on novel 1-substituted pyrrolidin-2-one derivatives has shown them to possess potent antiarrhythmic and antihypertensive effects, with their biological activity often linked to adrenolytic properties . Furthermore, polymers incorporating pyrrolidine and hydroxypropyl moieties have been investigated for their synergistic effects in non-viral gene delivery systems, showing promise in improving DNA complexation and transfection efficiency in vitro . As such, this compound serves as a valuable building block for chemical synthesis and a potential intermediate in developing new active compounds for life science research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(2-hydroxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10)

InChI Key

OOXNKPYHZUFFPW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCNC1=O)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Hydroxypropyl Pyrrolidin 2 One and Its Precursors

Retrosynthetic Analysis Strategies for the 3-(2-Hydroxypropyl)pyrrolidin-2-one Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. This is achieved through a series of imaginary bond cleavages known as "disconnections" and functional group modifications called "functional group interconversions" (FGI).

Disconnection Approaches

The process of designing an organic synthesis begins with breaking down the target molecule into available starting materials through imaginary bond cleavages, an approach known as disconnection. For this compound, two primary disconnection points are logical.

The first key disconnection is the carbon-carbon bond between the C3 position of the pyrrolidin-2-one ring and the 2-hydroxypropyl side chain. This is a logical step as numerous reliable methods exist for forming C-C bonds at the α-position to a carbonyl group. This leads to a pyrrolidin-2-one synthon and a 2-hydroxypropyl synthon.

A second strategic disconnection is of the C-N bond within the γ-lactam (amide) ring. This approach linearizes the core structure, transforming the cyclic amide into an open-chain γ-amino acid derivative. This is a common strategy for heterocyclic compounds, as it simplifies the target to a more manageable acyclic precursor whose cyclization can be achieved in a subsequent step.

Functional Group Interconversions (FGIs)

Functional Group Interconversion (FGI) is a retrosynthetic operation that replaces one functional group with another to facilitate a disconnection or simplify the synthesis.

In the context of this compound, the secondary alcohol of the side chain can be retrosynthetically converted to a ketone via FGI. This suggests that the target molecule could be synthesized from a precursor containing a 3-acetyl-pyrrolidin-2-one moiety, which would then be reduced to the desired alcohol. This FGI simplifies the side-chain synthon to an acetyl group, which can be introduced using various acylation methods.

Furthermore, the lactam functional group itself can be viewed as the product of an FGI from a γ-amino acid. This interconversion is crucial for the disconnection approach that opens the pyrrolidin-2-one ring, as it identifies the direct precursor for the cyclization step in the forward synthesis.

Classical and Contemporary Synthetic Routes to Pyrrolidin-2-one Scaffolds

The construction of the pyrrolidin-2-one core and the subsequent introduction of the C3-substituent can be achieved through a variety of synthetic methods.

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

The pyrrolidin-2-one ring, a γ-lactam, is a common heterocyclic motif. Its synthesis can be achieved through several reliable cyclization strategies. Classical methods often involve the intramolecular condensation of γ-amino acids. More contemporary approaches offer diverse routes to this scaffold, often with greater control over substitution and stereochemistry. These methods include multicomponent reactions, cycloadditions, and ring-closing metathesis.

Below is a table summarizing various methods for the formation of the pyrrolidin-2-one ring.

Reaction Type Precursors Conditions Key Features
Intramolecular Amidation γ-Amino acids or their estersThermal or acid/base catalysisThe most direct and classical approach.
Reductive Amination 1,4-Dicarbonyl compounds and an amine/ammoniaReducing agent (e.g., NaBH₃CN)Forms the ring and C-N bond in one step.
[3+2] Cycloaddition Azomethine ylides and alkenes/alkynesThermal or metal-catalyzedProvides high stereoselectivity and access to complex pyrrolidines. organic-chemistry.org
Ugi Reaction followed by Cyclization Aldehydes, amines, isocyanides, and allenic acidsBase (e.g., KOt-Bu)A one-pot, multicomponent reaction leading to highly substituted pyrrolinones. pharmdguru.com
Reaction of Donor-Acceptor Cyclopropanes Donor-acceptor cyclopropanes and primary aminesLewis or Brønsted acid catalysisInvolves ring-opening of the cyclopropane followed by lactamization. mnstate.edunih.gov
Palladium-Catalyzed Cyclocarbonylation Propargyl aminesPalladium catalyst, CO source (e.g., TFBen)Efficiently constructs the lactam ring with incorporation of a carbonyl group. organic-chemistry.org

Introduction of the 2-Hydroxypropyl Moiety at C3-Position

Once the pyrrolidin-2-one scaffold is formed, or concurrently with its formation, the 2-hydroxypropyl side chain must be introduced at the C3 position. This can be accomplished through several distinct synthetic pathways.

Route 1: Alkylation with Propylene Oxide

This is a direct approach where the pyrrolidin-2-one ring is first deprotonated at the α-carbon (C3) with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a lithium enolate. This enolate then acts as a nucleophile, attacking the less sterically hindered carbon of propylene oxide. The ring-opening of the epoxide directly installs the 2-hydroxypropyl group at the C3 position. A final acidic workup protonates the resulting alkoxide to yield the target alcohol. Propylene oxide is a known electrophilic compound that alkylates nucleophilic centers by introducing a hydroxypropyl group.

Route 2: Grignard Reaction on a 3-Keto Precursor

This two-step method involves an initial acylation of the C3 position, followed by a Grignard reaction.

Acylation: The enolate of pyrrolidin-2-one is first generated and then reacted with an acylating agent like acetyl chloride to form 3-acetyl-2-pyrrolidinone.

Grignard Addition: This intermediate ketone is then treated with a methyl Grignard reagent (e.g., methylmagnesium bromide). mnstate.edu The Grignard reagent adds to the ketone carbonyl, forming a tertiary alkoxide which, upon acidic workup, yields the this compound. The Grignard reaction is a powerful C-C bond-forming reaction where a carbon nucleophile attacks an electrophilic carbonyl carbon. mnstate.edu

Route 3: Reformatsky Reaction

The Reformatsky reaction provides another pathway to β-hydroxy carbonyl compounds. byjus.comthermofisher.comchemistnotes.com This approach would begin with a 3-halo-pyrrolidin-2-one, such as 3-bromo-2-pyrrolidinone.

Reagent Formation: The 3-bromo-pyrrolidin-2-one is treated with activated zinc dust to form an organozinc reagent, also known as a Reformatsky enolate. wikipedia.org

Carbonyl Addition: This reagent then adds to the carbonyl group of acetone.

Workup: An acidic workup protonates the intermediate to give the final this compound product. A key advantage of the Reformatsky reaction is that the organozinc reagent is less reactive than a Grignard reagent and does not typically react with the lactam carbonyl group. wikipedia.org

The selection of a specific route would depend on factors such as the availability of starting materials, desired stereochemical control, and tolerance of other functional groups present in the molecule.

Stereoselective Synthesis Approaches for Chiral Centers in the Pyrrolidin-2-one Ring and the Hydroxypropyl Chain

The synthesis of this compound involves the creation of multiple chiral centers, necessitating precise control over stereochemistry. Stereoselective strategies are crucial for obtaining specific isomers, which is often a requirement for biologically active molecules. These approaches can be broadly categorized into enantioselective/diastereoselective pathways and biocatalytic methods.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective and diastereoselective syntheses are foundational in modern organic chemistry for producing stereochemically pure compounds. For pyrrolidin-2-one derivatives, these methods often rely on chiral auxiliaries, catalysts, or starting materials to direct the formation of specific stereoisomers.

One of the most powerful techniques for constructing the pyrrolidine (B122466) ring is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. nih.govresearchgate.net These reactions can generate up to four stereogenic centers in a single step. nih.gov The diastereoselectivity of these cycloadditions can be controlled by the chiral information present in the dipole precursor or the dipolarophile. nih.gov For instance, the use of N-tert-butanesulfinyl imines as part of a 1-azadiene system allows for the highly diastereoselective synthesis of densely substituted pyrrolidines through reactions with azomethine ylides. nih.gov

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents another effective protocol for the enantioselective construction of the pyrrolidine ring. nih.gov This method utilizes novel phosphoramidite ligands to achieve high yields and selectivities across a wide variety of imine substrates. nih.gov The reaction is believed to proceed in a stepwise manner through a zwitterionic Pd-TMM intermediate. nih.gov

Furthermore, the stereoselective synthesis of substituted 5-(3-hydroxypropyl)pyrrolidin-2-ones has been achieved from nitroethane via a synthetic sequence that includes a stereoselective two-step reduction of an oximino fragment. researchgate.net This reduction and subsequent intramolecular cyclization control the relative stereochemistry of the final product. researchgate.net The use of chiral starting materials, such as those derived from L-proline, also provides a reliable route to enantiomerically pure pyrrolidine derivatives. mdpi.comsemanticscholar.org

Table 1: Examples of Diastereoselective and Enantioselective Reactions in Pyrrolidine Synthesis
Reaction TypeCatalyst/ReagentKey FeatureStereochemical OutcomeReference
1,3-Dipolar CycloadditionAg₂CO₃N-tert-butanesulfinylazadienes with azomethine ylidesHigh regio- and diastereoselectivity nih.gov
[3+2] CycloadditionPalladium with phosphoramidite ligandsTrimethylenemethane (TMM) with iminesExcellent yields and enantioselectivities nih.gov
Organocatalyzed [3+2] CycloadditionChiral Phosphoric Acids / Cinchona Alkaloid Derivatives2-arylidene-1,3-indandiones and benzothiophenone iminesHigh yields (84–98%) and enantioselectivity (up to 93% ee) mdpi.com
Enolate HydroxylationDavis' oxaziridineAsymmetric synthesis of a 𝛿-hydroxy-𝛼-hydrazino acid precursorHigh anti-selectivity, single detectable diastereomer nsf.gov
Biocatalytic Methods for Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for installing chirality. Enzymes operate under mild conditions and can provide exquisite stereocontrol, making them valuable tools in pharmaceutical synthesis. mdpi.com

For the synthesis of chiral hydroxy-substituted pyrrolidinones, lipases are commonly employed for enantioselective esterification or hydrolysis. A chemoenzymatic approach can be used to resolve racemic mixtures of 3-hydroxy-2-pyrrolidinones. For example, Lipase (B570770) PS 30 from Pseudomonas cepacia has been used for the enantioselective esterification of (RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one using succinic anhydride. researchgate.net This kinetic resolution effectively separates the enantiomers, allowing for the isolation of the desired alcohol in high enantiomeric purity without the need for column chromatography. researchgate.net

Other enzyme classes, such as transaminases and imine reductases (IREDs), are pivotal for creating chiral amine functionalities and can be applied to the synthesis of precursors for pyrrolidine rings. mdpi.com These enzymes facilitate the installation of chiral amines with high stereoselectivity, often outperforming chemical methods that may require harsh reagents or protecting group strategies. mdpi.com While not directly forming the this compound structure in the cited examples, the principles of using enzymes like deoxyribose-phosphate aldolases (DERAs) for aldol condensations to form hydroxy-functionalized precursors are well-established and demonstrate the potential of biocatalysis in this area. mdpi.com

Synthesis of Key Intermediates and Precursors

The construction of the this compound scaffold relies on the strategic synthesis of key intermediates and precursors that already contain some of the required structural or stereochemical features.

Strategies Involving Nitroethane Derivatives and 5,6-Dihydro-4H-1,2-oxazines

A notable strategy for synthesizing substituted 5-(3-hydroxypropyl)pyrrolidin-2-ones begins with nitroethane. researchgate.netthieme-connect.com This approach utilizes [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates as key intermediates. These oxazine derivatives are readily accessible and serve as versatile precursors. researchgate.net

The synthetic sequence involves a stereoselective two-step reduction of the oximino fragment within the dihydro-1,2-oxazine ring. researchgate.net This is typically followed by an intramolecular cyclization, where one of the malonate's methyl carboxylate groups reacts to form the pyrrolidin-2-one ring. The final step involves decarboxylation to yield the target molecule. researchgate.net This methodology is efficient and has been successfully applied to the stereoselective synthesis of analogues of the antidepressant Rolipram, demonstrating its effectiveness in creating the desired pyrrolidinone core with a hydroxypropyl side chain. researchgate.netthieme-connect.com

Utilization of L-Prolinol and L-Proline Derivatives

L-proline and its reduced form, L-prolinol, are highly valuable chiral building blocks for the synthesis of pyrrolidine-containing compounds. nih.gov As naturally occurring and inexpensive chiral molecules, they provide a straightforward entry into enantiomerically pure products. unibo.it

L-prolinol can be prepared by the reduction of L-proline using reagents like LiAlH₄ or LiBH₄. nih.gov It serves as a starting material for a variety of drugs and complex molecules. The synthesis of pyrrolidine derivatives from L-proline often involves multicomponent 1,3-dipolar cycloaddition reactions. researchgate.net In these reactions, an azomethine ylide is generated in situ from L-proline and an aldehyde, which then reacts with a dipolarophile to form a substituted pyrrolidine ring system. researchgate.net This method is highly efficient for creating the pyrrolidine core with controlled stereochemistry. researchgate.net Additionally, the carboxyl group and the secondary amine of proline offer multiple handles for functionalization, allowing for the construction of diverse pyrrolidine-based structures. mdpi.comsemanticscholar.org

Formation of Spirocyclic Systems as Synthetic Intermediates

Spirocyclic systems, where two rings share a single carbon atom, are important intermediates in organic synthesis and are found in numerous therapeutic drugs. researchgate.net The formation of spirocyclic pyrrolidines can serve as a key step in controlling the stereochemistry of subsequent transformations. The rigid conformation of a spiro-intermediate can direct the approach of reagents to a specific face of the molecule.

A common method for synthesizing spiro-pyrrolidines is the [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and an electron-deficient exocyclic alkene. researchgate.netrsc.org This reaction can produce complex spiro-heterocyclic compounds with good yields and diastereoselectivity. rsc.org For example, the three-component reaction of an isatin (B1672199), a secondary amino acid (like proline), and a dipolarophile can stereoselectively produce spiro-oxindole pyrrolidine derivatives. rsc.org While not directly leading to this compound in the examples found, the formation of such spirocyclic intermediates represents a powerful strategy for building complex and stereochemically defined pyrrolidinone frameworks that could be further elaborated to the target compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a key intermediate in the production of certain pharmaceuticals, often involves the reduction of a ketone precursor, namely 3-(2-oxopropyl)pyrrolidin-2-one. The efficiency and stereochemical outcome of this reduction are highly dependent on the chosen reaction conditions. Research has focused on optimizing parameters such as the reducing agent, solvent, temperature, and additives to maximize the yield and diastereoselectivity of the desired (S)-hydroxypropyl diastereomer.

The diastereoselective reduction of (R)-4-(2-oxopropyl)pyrrolidin-2-one is a critical step. Studies have systematically evaluated various reducing agents and their impact on the diastereomeric ratio (d.r.) of the product, (R)-4-((S)-2-hydroxypropyl)pyrrolidin-2-one to (R)-4-((R)-2-hydroxypropyl)pyrrolidin-2-one.

Initial screenings involved common borohydride reagents. The use of sodium borohydride (NaBH₄) in methanol at 0°C was found to be effective, yielding the desired product with a good diastereomeric ratio. The optimization process explored the influence of different solvents on the reaction's stereoselectivity when using NaBH₄ as the reducing agent.

Table 1: Influence of Solvent on the Diastereoselective Reduction of (R)-4-(2-oxopropyl)pyrrolidin-2-one with NaBH₄
EntrySolventYield (%)Diastereomeric Ratio (S:R)
1Methanol9588:12
2Ethanol (B145695)9385:15
3Isopropanol9182:18
4Tetrahydrofuran8575:25

Further investigations focused on the effect of temperature on the reduction in methanol. Lowering the reaction temperature was found to enhance the diastereoselectivity in favor of the desired (S)-isomer.

Table 2: Effect of Temperature on the Diastereoselective Reduction with NaBH₄ in Methanol
EntryTemperature (°C)Yield (%)Diastereomeric Ratio (S:R)
1259685:15
209588:12
3-209490:10
4-409292:8

To further improve the diastereomeric ratio, the use of more complex and sterically hindered reducing agents was explored. These agents can offer greater facial selectivity in the reduction of the ketone. Reagents such as sodium triacetoxyborohydride and various chiral boranes were tested, leading to significant improvements in stereocontrol. The use of additives, particularly Lewis acids like cerium(III) chloride (CeCl₃), in combination with NaBH₄ (a Luche reduction), was also investigated to enhance selectivity.

Table 3: Evaluation of Different Reducing Agents and Additives
EntryReducing AgentSolventAdditive (equiv.)Temp (°C)Yield (%)Diastereomeric Ratio (S:R)
1NaBH₄MethanolNone-409292:8
2NaBH(OAc)₃DichloromethaneNone08894:6
3K-Selectride®TetrahydrofuranNone-788595:5
4NaBH₄MethanolCeCl₃·7H₂O (1.1)-409396:4

These optimization studies demonstrate that the reaction conditions play a pivotal role in the efficient and stereoselective synthesis of this compound. By carefully selecting the reducing agent, solvent, and temperature, it is possible to achieve high yields and excellent diastereoselectivity, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients. The Luche reduction conditions, employing sodium borohydride in the presence of cerium(III) chloride at low temperatures, were identified as providing the optimal balance of yield and selectivity.

Chemical Transformations and Derivative Synthesis of 3 2 Hydroxypropyl Pyrrolidin 2 One

Functionalization of the Pyrrolidin-2-one Nitrogen Atom (N1)

The nitrogen atom within the lactam ring of 3-(2-Hydroxypropyl)pyrrolidin-2-one is a primary site for chemical modification. N-substituted pyrrolidin-2-ones can be synthesized through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C), a process that facilitates dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iq This general approach allows for the introduction of a wide array of substituents at the nitrogen atom, provided the primary amine can withstand the harsh reaction conditions. rdd.edu.iq

A variety of N-substituted pyrrolidin-2-one derivatives have been prepared for different applications. For instance, N-vinyl pyrrolidin-2-one (NVP) is a precursor for the production of polyvinylpyrrolidone (B124986) (PVP), a polymer with broad industrial and pharmaceutical uses. researchgate.net The synthesis of NVP and its subsequent polymerization highlight the industrial relevance of N-functionalization. researchgate.netrloginconsulting.com

Furthermore, the lactam nitrogen can be involved in more complex transformations. For example, 1-aminopyrrolidin-2-one, produced from the lactamization of γ-butyrolactone with hydrazine (B178648) hydrate, serves as a versatile intermediate for synthesizing a range of derivatives. rdd.edu.iqresearchgate.net This intermediate can undergo further reactions to introduce diverse functional groups, leading to compounds with potential biological activities. rdd.edu.iqresearchgate.net

The reactivity of the N-H bond also allows for protection strategies, which are crucial in multi-step syntheses. The protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group using (Boc)2O has been documented, enabling selective reactions at other positions of the molecule. researchgate.net

Modifications of the Hydroxyl Group on the Propyl Chain

The secondary hydroxyl group on the 2-hydroxypropyl side chain represents another key site for derivatization. Standard reactions for alcohols, such as esterification, etherification, and oxidation, can be employed to modify this functional group. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

For instance, the hydroxyl group can be acylated to form esters or alkylated to form ethers, introducing a variety of functional groups. Oxidation of the secondary alcohol would yield a ketone, specifically a 3-(2-oxopropyl)pyrrolidin-2-one, which can then serve as a handle for further carbon-carbon or carbon-nitrogen bond-forming reactions.

While specific examples detailing the modification of the hydroxyl group on this compound are not extensively reported in the provided context, the general principles of alcohol chemistry are applicable. The strategic modification of this group is a viable approach to creating a library of derivatives for structure-activity relationship (SAR) studies.

Derivatization at Other Positions of the Pyrrolidin-2-one Ring (e.g., C4, C5)

Functionalization of the carbon backbone of the pyrrolidin-2-one ring, specifically at the C4 and C5 positions, offers another avenue for structural diversification. While direct functionalization of these positions on a pre-existing this compound ring can be challenging due to the relative inertness of the C-H bonds, several synthetic strategies can be employed to introduce substituents at these sites.

One approach involves the use of starting materials that already contain the desired substituents. For example, the synthesis of 1,5-disubstituted pyrrolidin-2-ones can be achieved from the reaction of donor-acceptor cyclopropanes with primary amines. nih.gov This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by in situ lactamization. nih.gov

Another strategy involves the functionalization of related pyrrolin-2-one systems. For instance, a heterocycle-heterocycle interconversion strategy has been developed to produce 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. organic-chemistry.org This method allows for access to pyrrolidinones that are unsubstituted at the nitrogen, which can then be further functionalized. organic-chemistry.org

Direct C-H functionalization methodologies are also emerging as powerful tools. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly selective C-H functionalization at the α-N C2 position. acs.org Although this example is on a related dihydro-pyrrole system, it demonstrates the potential for developing selective C-H functionalization methods for the pyrrolidin-2-one ring.

Multi-component Reactions Leading to Substituted Pyrrolidin-2-ones

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecular scaffolds like substituted pyrrolidin-2-ones in a single synthetic operation. nih.govresearchgate.net These reactions are highly valued in medicinal and organic chemistry for their ability to generate molecular diversity with multiple stereocenters. nih.gov

Several MCR strategies have been developed for the synthesis of functionalized pyrrolidine (B122466) derivatives. One notable example involves the diastereoselective synthesis of highly substituted pyrrolidines through the reaction of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents. nih.gov This reaction can construct up to three stereogenic centers in one step. nih.gov

Another approach utilizes a one-pot, three-component [3+2] cycloaddition reaction to synthesize spirooxindole pyrrolidine derivatives. tandfonline.com This reaction involves the in-situ generation of an azomethine ylide from isatin (B1672199) and an amino acid ester, which then reacts with a suitable dipolarophile. tandfonline.com

The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has been achieved via a three-component reaction of aromatic aldehydes, arylamines, and sodium diethyl oxalacetate, catalyzed by citric acid. nih.gov This reaction proceeds through the formation of an iminium ion, which then reacts with the enol of diethyl oxalacetate, followed by cyclization. nih.gov

These examples underscore the power of MCRs in accessing a wide range of substituted pyrrolidin-2-one structures, which can be analogous or related to derivatives of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(2-Hydroxypropyl)pyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR spectroscopy are routinely employed to provide a complete picture of the molecule's framework. nih.govjohnshopkins.edu

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule would be observed. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for the precise assignment of each proton to its position in the structure. For instance, the protons of the pyrrolidinone ring, the hydroxypropyl side chain, and the hydroxyl and amine groups will each have characteristic chemical shifts.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, providing definitive proof of the structure. The use of advanced NMR techniques is crucial for the detailed assignment of substituent distribution, especially in complex derivatives. aau.dk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. nih.govnih.gov In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ in the mass spectrum provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HR-MS) can determine the molecular mass with very high accuracy, further corroborating the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions provide clues about the connectivity of the atoms. For instance, the loss of the hydroxypropyl side chain or fragments from the pyrrolidinone ring can be observed, helping to piece together the molecular structure. In-source fragmentation techniques can be particularly useful for the structural characterization of related lipid molecules. nih.gov The analysis of fragmentation patterns is a key aspect of identifying individual species in a mixture. nih.gov

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

As this compound is a chiral compound, existing as a pair of enantiomers, the ability to separate and quantify these enantiomers is of paramount importance. Chiral chromatography is the primary technique used to achieve this separation and to assess the enantiomeric purity of a sample. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of chiral compounds like this compound. sielc.comnih.gov Chiral HPLC methods have proven to be among the most effective for both the analytical and preparative resolution of racemic mixtures. jsmcentral.org The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with the two enantiomers, leading to different retention times.

A typical HPLC method for the separation of this compound enantiomers would involve a specialized chiral column and a carefully optimized mobile phase. The choice of the mobile phase, often a mixture of solvents like hexane (B92381) and ethanol (B145695) or acetonitrile (B52724) and water, and the flow rate are critical parameters that are adjusted to achieve optimal separation. sielc.comepa.gov The use of mass spectrometry-compatible mobile phases, such as those containing formic acid instead of phosphoric acid, allows for the direct coupling of HPLC with MS for enhanced detection and characterization. sielc.com

Chiral Stationary Phases and Mobile Phase Additives

The key to successful chiral separation in HPLC lies in the selection of the appropriate chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have been shown to be effective for the separation of pyrrolidin-2-one derivatives. nih.govepa.gov These CSPs, often coated or immobilized on a silica (B1680970) support, create a chiral environment that allows for differential interactions with the enantiomers. Specific examples include amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) phases. epa.govresearchgate.net

Alternatively, chiral selectors can be added to the mobile phase. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are common chiral mobile phase additives. nih.govnih.gov The enantiomers of the analyte form transient diastereomeric inclusion complexes with the cyclodextrin, leading to their separation. The concentration of the chiral additive and the pH of the mobile phase are crucial factors that influence the separation efficiency. nih.gov

Table 1: Examples of Chiral Stationary Phases and Mobile Phase Additives

Chiral Selector TypeSpecific ExampleApplication
Polysaccharide-based CSPAmylose tris(3,5-dimethylphenylcarbamate)Separation of pyrrolidin-2-one derivatives epa.gov
Polysaccharide-based CSPCellulose tris(3,5-dichlorophenylcarbamate)Separation of pyrrolidone derivatives researchgate.net
Cyclodextrin AdditiveHydroxypropyl-β-cyclodextrin (HP-β-CD)Enantiomeric separation of various compounds nih.gov
Cyclodextrin-bonded CSP(S)-2-hydroxypropyl-beta-cyclodextrin on silicaReversed-phase liquid chromatography nih.gov

Chiral Derivatization Strategies

In cases where direct separation of enantiomers is challenging, chiral derivatization offers an alternative approach. nih.gov This involves reacting the racemic mixture of this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC. juniperpublishers.com

A variety of chiral derivatizing reagents are available, and the choice depends on the functional groups present in the analyte. For this compound, reagents that react with the hydroxyl or the secondary amine group of the lactam could be employed. After separation of the diastereomers, the original enantiomers can be recovered if necessary, although for analytical purposes, the quantification of the diastereomers is often sufficient to determine the enantiomeric ratio of the original sample. Examples of such reagents include Marfey's reagent for derivatizing amino acids. juniperpublishers.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of infrared radiation versus the frequency of the radiation, typically expressed in wavenumbers (cm⁻¹). docbrown.info

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong, broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A sharp absorption band around 3300-3100 cm⁻¹ could be attributed to the N-H stretching of the secondary amide in the pyrrolidinone ring. A strong, sharp absorption peak in the range of 1700-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam (cyclic amide). Additionally, C-H stretching and bending vibrations from the alkyl portions of the molecule would be observed in the regions of 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively. The full spectroscopic characterization often involves a combination of IR, NMR, and mass spectrometry. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (O-H)3400-3200 (broad)Stretching
Amide (N-H)3300-3100 (sharp)Stretching
Lactam Carbonyl (C=O)1700-1650 (strong, sharp)Stretching
Alkyl (C-H)3000-2850Stretching
Alkyl (C-H)1470-1350Bending

Computational and Theoretical Studies on 3 2 Hydroxypropyl Pyrrolidin 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information on the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which are crucial for predicting reactivity, stability, and intermolecular interactions.

Ab Initio and Density Functional Theory (DFT) Approaches

For a molecule like 3-(2-Hydroxypropyl)pyrrolidin-2-one, ab initio and Density Functional Theory (DFT) methods would be the gold standard for accurate calculations. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

A typical DFT study on this compound would involve geometry optimization using a functional like B3LYP or M06-2X, combined with a basis set such as 6-31G* or a larger one like aug-cc-pVTZ for higher accuracy. The output of these calculations would yield key parameters, including:

Optimized Bond Lengths and Angles: Providing a precise 3D structure.

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Maps: These visualize the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. For this compound, the carbonyl oxygen, the hydroxyl group, and the nitrogen atom would be areas of significant interest.

Semi-Empirical Methods and Force Field Calculations

While less accurate than ab initio or DFT, semi-empirical methods (like AM1, PM3, PM7) and force field calculations (like MMFF94, UFF) offer significant speed advantages. These methods would be particularly useful for preliminary conformational searches or for studying very large systems that include this compound.

Force field calculations, which treat molecules as a collection of atoms interacting via classical mechanics, are especially suited for exploring the vast conformational space of the flexible 2-hydroxypropyl side chain. This approach can identify low-energy conformers that could then be subjected to higher-level DFT or ab initio calculations for more accurate energy determination and property analysis.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Ligand-Target Interactions

Given the prevalence of the pyrrolidinone scaffold in pharmacologically active compounds, molecular docking simulations could predict the potential biological targets for this compound. The process involves:

Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).

Generating a 3D conformer of this compound (often optimized using methods described in 5.1).

Using a docking program (e.g., AutoDock, Glide, GOLD) to predict the most likely binding pose of the molecule within the protein's active site.

The results would highlight key intermolecular interactions, such as hydrogen bonds (expected from the hydroxyl and amide groups), hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The predicted binding affinity, or docking score, can be used to rank its potential as an inhibitor or modulator of the target.

Conformational Analysis

The 2-hydroxypropyl side chain of the molecule introduces significant conformational flexibility. Understanding the preferred three-dimensional shapes (conformers) is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Conformational analysis can be performed using systematic or stochastic search algorithms coupled with force field or semi-empirical methods to rapidly evaluate the energy of thousands of possible conformations. The resulting low-energy conformers represent the most probable shapes the molecule will adopt.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of modern drug design, aiming to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies currently exist for this compound, its inclusion in a library of related pyrrolidinone derivatives could lead to the development of a predictive model.

To build a QSAR model, one would need a dataset of pyrrolidinone compounds with measured biological activity (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated, including:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges derived from calculations described in section 5.1.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to create an equation that correlates these descriptors with biological activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized pyrrolidinone derivatives, guiding the design of more potent compounds.

Derivation of Molecular Descriptors

In the field of computational chemistry and quantitative structure-activity relationship (QSAR) studies, molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. The derivation of these descriptors is a critical first step in building predictive models for the biological activity or properties of a compound. For pyrrolidinone derivatives, a variety of descriptors have been utilized to build such models.

A QSAR analysis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity incorporated several types of molecular descriptors. nih.gov These were calculated using quantum chemical methods and molecular modeling. The most significant descriptors in the final model were found to be:

JGI4 (Topological Charge Index): This is a topological descriptor that quantifies certain aspects of the molecular structure. nih.gov

PCR (Principal Component of Regression): This is a statistical descriptor derived from the principal components of the data. nih.gov

Hy (Hydrophobicity): This descriptor quantifies the water-fearing nature of the molecule, which is crucial for its interaction with biological membranes and receptors. nih.gov

These descriptors, belonging to different classes, highlight the multifaceted nature of the structure-activity relationship for these pyrrolidinone derivatives.

For a series of pyrrolopyrimidine derivatives studied as Bruton's tyrosine kinase (BTK) inhibitors, a broader range of descriptors were calculated. nih.gov The geometry of the molecules was first optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set. Following this, various descriptors were determined using software like ACD/ChemSketch and ChemBioOffice. These included: nih.gov

Lipophilic descriptors

Geometric descriptors

Physicochemical descriptors

Steric descriptors

Electronic descriptors (calculated using Gaussian 03 software) nih.gov

The table below provides examples of molecular descriptors that are commonly calculated for QSAR studies of heterocyclic compounds, including pyrrolidinone derivatives.

Descriptor ClassExample DescriptorsDescription
Topological JGI4, Wiener index, Balaban indexDescribes the atomic connectivity within the molecule.
Geometrical Molecular surface area, Molecular volumeDescribes the 3D shape and size of the molecule.
Physicochemical LogP (hydrophobicity), Molar refractivityDescribes properties like solubility and polarizability.
Electronic Dipole moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity.
Quantum-Chemical Total energy, Heat of formationDerived from quantum mechanical calculations.

Model Development and Validation in Structure-Activity Relationships

Once molecular descriptors are derived, they are used to develop mathematical models that correlate these descriptors with the biological activity of the compounds. These Quantitative Structure-Activity Relationship (QSAR) models are then rigorously validated to ensure their predictive power.

In the study of antiarrhythmic pyrrolidin-2-one derivatives, a 3-parameter equation was developed that explained 91% of the variance in the observed antiarrhythmic activity. nih.gov The robustness of this model was confirmed through several validation techniques: nih.gov

Leave-One-Out (LOO) Cross-Validation: One compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds.

Leave-Many-Out (LMO) Cross-Validation: A similar process to LOO, but multiple compounds are left out at each step.

External Test Set: The model is used to predict the activity of a set of compounds that were not used in its development.

Y-scrambling: The biological activity data is randomly shuffled, and a new model is built. A low-quality model from scrambled data confirms that the original model is not due to chance correlation.

For a series of pyrrolidine (B122466) derivatives investigated as Mcl-1 inhibitors, several 3D-QSAR models were developed, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com These models consider the 3D fields surrounding the molecules. The statistical quality of these models was assessed by parameters such as: tandfonline.com

Q² (Cross-validated correlation coefficient): A measure of the predictive ability of the model during cross-validation. Values for the CoMFA and CoMSIA models were 0.689 and 0.614, respectively. tandfonline.com

R² (Non-cross-validated correlation coefficient): A measure of how well the model fits the training data.

R²pred (Predictive R² for the external test set): A measure of the predictive power of the model for an external set of compounds. Values for the CoMFA and CoMSIA models were 0.986 and 0.815, respectively. tandfonline.com

The following table summarizes the validation statistics for some QSAR models developed for pyrrolidinone and related derivatives.

Compound SeriesQSAR ModelR²predReference
Antiarrhythmic pyrrolidin-2-ones3-parameter equation> 0.50.95- nih.gov
Pyrrolidine Mcl-1 inhibitorsCoMFA0.6890.9990.986 tandfonline.com
Pyrrolidine Mcl-1 inhibitorsCoMSIA0.6140.9230.815 tandfonline.com
Pyrrolidine Mcl-1 inhibitorsHQSAR0.6030.6620.743 tandfonline.com

Theoretical Exploration of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves calculating the energies of reactants, products, intermediates, and transition states. While a specific mechanistic study for this compound was not found, research on the synthesis of related pyrrolidinedione derivatives offers insight into the types of computational analyses performed.

Mechanistic Insights from Computational Analysis

A quantum chemical study was conducted on the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378). rsc.org This reaction involves a Michael addition, a Nef-type rearrangement, and a cyclization to form the pyrrolidine ring. The study elucidated the energy barriers for each step of the reaction.

Key findings from this computational analysis include:

The energy barrier for the initial deprotonated nitromethane addition to coumarin was calculated to be 21.7 kJ mol⁻¹. rsc.org

A subsequent proton transfer step was found to have a significantly higher energy barrier of 197.8 kJ mol⁻¹. rsc.org

The migration of an oxygen atom within the nitromethyl group was found to have an energy barrier of 142.4 kJ mol⁻¹, and this process was assisted by a water molecule. rsc.org

The final cyclization step to form the pyrrolidine ring had a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org However, a preceding tautomerization was necessary, which had a high energy barrier of 178.4 kJ mol⁻¹. rsc.org

Such computational studies are invaluable for understanding reaction feasibility, identifying rate-limiting steps, and optimizing reaction conditions. Similar theoretical explorations could be applied to understand the synthesis and potential reactions of this compound.

Mechanistic Investigations of Biological Interactions of 3 2 Hydroxypropyl Pyrrolidin 2 One Derivatives

Receptor Binding Studies and Affinities at Molecular Targets (In Vitro/Ex Vivo)

Derivatives of the 3-(2-hydroxypropyl)pyrrolidin-2-one core structure have demonstrated a wide array of biological activities, engaging with multiple molecular targets. The following sections detail the mechanistic insights gained from receptor binding studies and affinity profiling for several key target classes.

A significant area of investigation for pyrrolidin-2-one derivatives has been their interaction with α-adrenoceptors. These receptors are G protein-coupled receptors that mediate the effects of catecholamines like adrenaline and noradrenaline and are subdivided into α₁ and α₂ types, each with further subtypes (α₁A, α₁B, α₁D and α₂A, α₂B, α₂C). guidetopharmacology.orgwikipedia.org Antagonists of these receptors are used in the treatment of conditions such as hypertension and benign prostatic hyperplasia. guidetopharmacology.org

Research has focused on a series of pyrrolidin-2-one derivatives where the nitrogen atom is connected, typically via a two- to four-carbon linker, to an arylpiperazine fragment. researchgate.netnih.govnih.gov These compounds have been assessed for their binding affinities at α₁- and α₂-adrenoceptors, revealing potent antagonist activity. nih.govnih.gov

In one study, the compound 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h) was identified as having the highest affinity for α₁-adrenoceptors, with a pKi value of 7.30. nih.gov Functional bioassays confirmed that compounds in this series with significant α₁ affinity were antagonists at α₁B-adrenoceptors, with some also showing antagonism at the α₁A subtype. nih.gov Another study identified 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one as a high-affinity ligand for the α₁-adrenoceptor (pKi = 7.13), while a similar derivative, 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, showed high affinity for the α₂-adrenoceptor (pKi = 7.29). nih.gov

These findings highlight that modifications to the arylpiperazine moiety and the length of the alkyl chain connecting it to the pyrrolidin-2-one ring are key determinants of both affinity and selectivity for α-adrenoceptor subtypes. researchgate.netnih.gov

Compound NameLinker Length (CH₂)Arylpiperazine SubstituentTarget ReceptorBinding Affinity (pKi)Reference
1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one42-chlorophenylα₁7.30 nih.gov
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one32-chlorophenylα₁7.13 nih.gov
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one34-chlorophenylα₂7.29 nih.gov
1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one12-methoxy-5-chlorophenylα₁7.01 researchgate.net
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one32-ethoxyphenylα₁A/α₁BAntagonist nih.gov

The modulation of ion channels represents a critical mechanism for altering neuronal excitability and other physiological processes. nih.govnih.gov While direct evidence for the modulation of ion channels by this compound itself is limited, studies on structurally related compounds suggest potential mechanisms.

Piracetam (2-oxo-1-pyrrolidine acetamide), a cyclic derivative of GABA that shares the 2-oxo-pyrrolidone base structure, is thought to exert some of its neurological effects through the modulation of ion channels, including Na⁺ and K⁺ channels. wikipedia.org This suggests that the pyrrolidin-2-one ring can serve as a scaffold for compounds that interact with these fundamental components of cellular signaling.

Furthermore, an indirect mechanism of ion channel modulation may exist through the inhibition of protein-protein interactions. The S100A10 protein, a target for some pyrrolone derivatives (see section 6.1.3), is known to bind to certain plasma membrane ion channels. mdpi.comnih.govresearchgate.net By interfering with the S100A10 complex, it is conceivable that pyrrolidin-2-one derivatives could indirectly influence the function of associated ion channels. mdpi.com

The disruption of specific protein-protein interactions (PPIs) is an emerging therapeutic strategy. The complex formed between Annexin A2 (AnxA2) and S100A10 has been identified as a key target, particularly in cancer, where it is involved in processes like angiogenesis. mdpi.comnih.govnih.gov AnxA2 is a calcium-binding protein that associates with membranes and the cytoskeleton, while S100A10 is a member of the S100 family of proteins that regulates the activity of partner proteins through direct interaction. mdpi.comnih.govnih.gov The S100A10 dimer forms two binding pockets that accommodate the N-terminal region of AnxA2. nih.gov

Researchers have successfully identified 3-hydroxy-1H-pyrrol-2(5H)-one analogues as the first small-molecule inhibitors of the AnxA2-S100A10 interaction. nih.govnih.gov Through molecular docking and subsequent screening, a class of pyrrol-2-one compounds was found to effectively block the binding of an AnxA2 peptide to S100A10. nih.gov

A key compound, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, which contains the N-(2-hydroxypropyl)pyrrol-2-one core, served as a starting point for extensive structure-activity relationship (SAR) studies. nih.gov These studies confirmed that the compounds likely occupy the AnxA2 binding site on S100A10, which is characterized by two hydrophobic pockets (H1 and H2) and a hydrophilic subsite (H3). nih.gov Selected derivatives were shown to disrupt the physiological AnxA2-S100A10 complex in both cell-free preparations and within breast cancer cells. nih.gov

CompoundR (5-position substituent)pIC₅₀ (Inhibition of AnxA2-S100A10 interaction)Reference
1a4-isopropylphenyl5.3 ± 0.1 nih.gov
163-isopropylphenyl5.3 ± 0.1 acs.org
174-methylphenyl5.2 ± 0.1 acs.org
184-ethylphenyl5.3 ± 0.1 acs.org
142-naphthyl4.8 ± 0.1 acs.org

Note: The core structure for these compounds is 1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one, with variations at the 5-position.

Bacterial DNA gyrase is an essential type II topoisomerase that is a validated target for antibiotics. rsc.orgrsc.org It facilitates DNA replication and transcription by introducing negative supercoils into DNA, a process that requires ATP hydrolysis. rsc.org Inhibition of its ATPase activity, located on the GyrB subunit, is a key mechanism for antibacterial action. rsc.org

While direct inhibition of DNA gyrase by this compound derivatives has not been extensively reported, related scaffolds have shown significant activity. A class of compounds known as N-phenylpyrrolamides has been identified as potent DNA gyrase inhibitors. rsc.orgrsc.orgresearchgate.net These compounds are ATP-competitive and have shown low nanomolar IC₅₀ values against E. coli DNA gyrase. rsc.org

Additionally, research into hybrid molecules has demonstrated that linking a pyrrolidine (B122466) ring to other pharmacophores, such as quinoxaline (B1680401) or 1,2,4-oxadiazole, can yield potent DNA gyrase and topoisomerase IV inhibitors. nih.govnih.gov For example, certain quinoxaline-pyrrolidine hybrids showed IC₅₀ values in the micromolar range in a DNA supercoiling assay. nih.gov These findings suggest that the pyrrolidine and related pyrrolamide/pyrrolone rings can serve as valuable components in the design of new bacterial topoisomerase inhibitors.

The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical control point in cell cycle regulation and apoptosis. acs.orgyoutube.com In many cancers with wild-type p53, the p53 pathway is inactivated by the overexpression of MDM2, which binds to p53 and targets it for degradation. youtube.comacs.org Disrupting this PPI with small molecules is a promising strategy for cancer therapy, as it can reactivate p53 function. nih.govnih.gov

Derivatives based on the pyrrolidone and, more specifically, the spiro[indole-pyrrolidin]-2-one scaffold have emerged as highly potent inhibitors of the MDM2-p53 interaction. acs.orgacs.orgfigshare.com Structure-based design led to the identification of pyrrolidone derivatives that mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to the hydrophobic pocket on the surface of MDM2. acs.orgamazonaws.com

Further optimization produced chemically stable spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds that are not prone to the epimerization seen in earlier scaffolds. acs.orgnih.gov These advanced derivatives feature a complex, fused ring system that precisely positions functional groups for optimal interactions with the MDM2 protein, leading to compounds with nanomolar and even picomolar binding affinities. acs.orgacs.orgresearchgate.net For instance, compound 60a from one study showed a Ki of 150.0 nM, and another compound, 41, had a Ki of 260.0 nM. acs.orgfigshare.com

Scaffold TypeCompoundInhibitory Activity (Ki or IC₅₀)Reference
Pyrrolidone5Ki = 780 nM acs.orgfigshare.com
Pyrrolidone41Ki = 260.0 nM acs.orgfigshare.com
Pyrrolidone60aKi = 150.0 nM acs.orgfigshare.com
Spiro[indole-pyrrolidin]-2-oneBI-907828Picomolar affinity researchgate.net

Ionotropic glutamate (B1630785) receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. nih.goved.ac.uk They are divided into three main subtypes: AMPA, kainate (KA), and NMDA receptors. nih.govresearchgate.net Antagonists of these receptors are of interest for treating a variety of neurological and psychiatric disorders. nih.gov

The pyrrolidine ring is a core feature of kainoids, such as kainic acid and domoic acid, which are potent agonists at kainate and AMPA receptors. nih.gov This establishes the pyrrolidine scaffold as being well-suited for interaction with the ligand-binding domain of iGluRs.

While direct antagonism of iGluRs by this compound derivatives is not well-documented, research on related structures is informative. A rational design process led to the discovery of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, which, although not a pyrrolidin-2-one, acts as a competitive antagonist at iGluRs, with the highest affinity for KA receptor subtypes GluK1 and GluK3 (Ki values of 3.0 and 8.1 μM, respectively). nih.gov Additionally, the related compound Piracetam (2-oxo-1-pyrrolidine acetamide) is thought to have an effect on NMDA glutamate receptors, which are involved in learning and memory. wikipedia.org These findings suggest that further exploration of pyrrolidin-2-one derivatives could yield novel iGluR antagonists.

Enzyme Inhibition Studies (Mechanistic Focus)

The ability of this compound derivatives to inhibit specific enzymes is a key area of research, with a significant focus on the underlying molecular mechanisms of this inhibition.

Carbonic Anhydrase Isoform Inhibition

Derivatives of the pyrrolidin-2-one structure have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov The inhibition of these enzymes has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov

The primary mechanism of CA inhibition by many compounds involves interaction with the zinc ion (Zn²⁺) in the enzyme's active site. nih.govyoutube.com Inhibitors can act as "zinc binders," directly coordinating with the metal ion. nih.gov Another mechanism involves the inhibitor anchoring to the zinc-coordinated water molecule or hydroxide (B78521) ion. nih.gov Some inhibitors function by occluding the entrance to the active site cavity, preventing substrate access. nih.gov For certain pyrrolidine derivatives, particularly those with sulfonamide moieties, the mechanism is believed to involve the sulfonamide group binding to the catalytic zinc ion. nih.gov X-ray crystallography studies on related compounds have confirmed the binding modes within the active cleft of human carbonic anhydrase II (hCA II). nih.gov

Interactive Table: Mechanisms of Carbonic Anhydrase Inhibition

Inhibition Mechanism Description Key Interacting Moiety
Zinc Binding Direct coordination to the Zn(II) ion in the active site. Sulfonamides, carboxylates, hydroxamates
Anchoring Binding to the zinc-coordinated water molecule/hydroxide ion. Phenols, carboxylates, polyamines
Active Site Occlusion Blocking the entrance to the active site cavity. Coumarins and their isosteres

Mechanistic Pathways of Observed Biological Activities (Molecular Level)

The diverse biological effects of this compound derivatives can be traced back to their interactions with specific molecular pathways.

Modulatory Effects on Neurotransmission Pathways (e.g., GABA Receptors)

Pyrrolidin-2-one derivatives, as a class, are known to interact with neurotransmission pathways. A prominent target is the γ-aminobutyric acid type A (GABAₐ) receptor, a key mediator of inhibitory neurotransmission in the central nervous system. nih.govnih.gov Some pyrrolidin-2-one analogs, like piracetam, are cyclic derivatives of GABA. wikipedia.org

The mechanism of action often involves positive allosteric modulation (PAM) of the GABAₐ receptor. PAMs bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. nih.gov This leads to an increased influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. nih.gov Studies on related pyrroloindoline derivatives have shown that specific enantiomers can exhibit significant potentiation of the GABAₐ receptor's response. nih.gov The modulatory effects of these compounds can be influenced by the specific subunits composing the GABAₐ receptor. nih.govnih.gov

Induction of Apoptosis via Mitochondrial Pathways (Mechanistic Aspects)

Certain derivatives of the broader pyrrolo[2,3-d]pyrimidine class have been shown to induce apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov This pathway is controlled by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.gov

The mechanistic action of these compounds involves shifting the balance within the Bcl-2 family to favor apoptosis. nih.gov This is achieved by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. nih.gov The increase in pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the mitochondrial apoptotic cascade. nih.gov MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately activating caspases, the executioner enzymes of apoptosis. nih.gov For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been observed to increase levels of caspase-3, a key executioner caspase. nih.gov

Antioxidant Activity Mechanisms

Pyrrolidin-2-one derivatives have demonstrated antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govresearchgate.netnih.govresearchgate.net The mechanism of this activity is often related to the donation of a hydrogen atom from the molecule to a radical species, thereby neutralizing it.

For some 3-hydroxy-3-pyrroline-2-one derivatives, the antioxidant activity against hydroxyl radicals (HO•) has been identified as particularly promising. nih.gov The mechanism can involve a formal hydrogen transfer (FHT) or a radical adduct formation (RAF). nih.gov Theoretical calculations have helped to elucidate the specific atoms within the molecule that are most likely to participate in these radical-scavenging reactions. nih.gov The presence of a hydroxyl group on the pyrrolidinone ring appears to be important for this activity. nih.gov

Interactive Table: Antioxidant Activity of a Pyrrolidin-2-one Derivative (EP-40)

Compound Activity Related Properties

Antibacterial Mechanisms (e.g., Cell Damage, ROS Generation)

The antibacterial action of certain compounds is increasingly being linked to the generation of reactive oxygen species (ROS) within bacterial cells. nih.govmdpi.comnih.gov ROS, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), can cause widespread damage to essential cellular components. nih.govnih.gov This damage includes lipid peroxidation, protein carbonylation, and double-stranded breaks in DNA, leading to bacterial cell death. nih.govnih.gov

While direct studies on this compound are limited in this specific context, the general mechanism for ROS-generating antimicrobials involves disrupting the bacterial cell's redox balance. mdpi.comnih.gov Some antimicrobial agents can undergo redox cycling, where they are reduced by bacterial enzymes and then re-oxidized by molecular oxygen, producing superoxide radicals in the process. researchgate.netresearchgate.net This continuous generation of ROS overwhelms the bacterium's antioxidant defense systems, leading to oxidative stress and cell death. nih.gov Another mechanism involves direct damage to the cell membrane, which can impair its function and lead to the leakage of cellular contents. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Mechanisms

The biological activity of pyrrolidin-2-one derivatives is intrinsically linked to their structural features. nih.gov Structure-activity relationship (SAR) studies are crucial in elucidating the mechanisms through which these compounds exert their effects and in guiding the design of new, more potent analogues. nih.gov The diverse substitution patterns on the pyrrolidin-2-one core have been shown to significantly influence their biological activities, which include anticancer, antimicrobial, and enzyme inhibitory effects. nih.govuomustansiriyah.edu.iq

A variety of synthetic pyrrolidin-2-one compounds have demonstrated significant anticancer activity. nih.gov The derivatization of the pyrrolidin-2-one ring with moieties such as spirooxindole, thiazole, and coumarin (B35378) has been a successful strategy in developing potent anticancer agents. nih.gov The nature and position of these substituents play a critical role in modulating the antiproliferative activities of the resulting molecules. nih.gov

For instance, studies on pyridine (B92270) derivatives, which share some structural similarities with substituted pyrrolidin-2-ones in terms of heterocyclic scaffolds, have shown that the number and position of methoxy (B1213986) (O-CH3) groups can significantly impact antiproliferative activity. mdpi.com An increase in the number of OMe groups has been correlated with a decrease in the IC50 value, indicating enhanced activity. mdpi.com Similarly, the introduction of amino (NH2), hydroxyl (OH), and halogen (Br, Cl, F) groups also affects the antiproliferative potency. mdpi.com

Table 1: Effect of Methoxy Group Substitution on Antiproliferative Activity of Pyridine Derivatives mdpi.com

DerivativeNumber of OMe GroupsIC50 (µM)
12>50
2312
461.0

Data sourced from Zheng et al. (2014) as cited in the reference. mdpi.com

Pyrrolidin-2-one derivatives have also been investigated for their antimicrobial properties. uomustansiriyah.edu.iq Some synthesized derivatives have exhibited good antibacterial activity against various bacterial strains. uomustansiriyah.edu.iqresearchgate.net The SAR in this context often revolves around the nature of substituents on the pyrrolidin-2-one ring and their influence on the compound's ability to interact with bacterial targets.

In a study on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3, it was found that a 3-hydroxy group and a heteroaryl group attached to the nitrogen of the pyrrolidin-2,3-dione via a methylene (B1212753) linker were key structural features for target inhibition. nih.gov The presence of halogen-substituted benzoyl and phenyl groups at positions 4 and 5 of the 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core was also observed to be important for activity. nih.gov

Table 2: SAR of Pyrrolidine-2,3-dione (B1313883) Derivatives as PBP3 Inhibitors nih.gov

Compound FeatureObservation
R1 (at N-position) A heteroaryl group connected via a methylene linker is preferred.
R2 (at C3-position) A hydroxyl group is crucial for activity.
Substituents at C4 and C5 Halogen-substituted benzoyl and phenyl groups enhance inhibitory potential.

Based on findings from a study on pyrrolidine-2,3-dione inhibitors. nih.gov

The inhibitory activity of pyrrolidin-2-one derivatives against various enzymes is another area where SAR studies have provided valuable insights. For example, pyrrolidin-2-one linked benzothiazole (B30560) and benzimidazole (B57391) derivatives have been identified as potent inhibitors of human monoacylglycerol lipase (B570770) (hMAGL). nih.gov

In this series, benzimidazole derivatives with specific substitutions on the phenyl ring were found to be the most potent. nih.gov For instance, compounds with a 4-chloro phenyl, a 3-chloro-4-fluoro phenyl, or a 4-methoxy phenyl group exhibited IC50 values in the nanomolar range against hMAGL. nih.gov The selectivity of these inhibitors against other enzymes, such as fatty acid amide hydrolase (FAAH), was also found to be dependent on the substitution pattern. nih.gov A benzimidazole derivative with a 4-methoxyphenyl (B3050149) substitution was identified as a selective MAGL inhibitor. nih.gov

Table 3: Inhibitory Activity of Pyrrolidin-2-one Linked Benzimidazole Derivatives against hMAGL nih.gov

CompoundPhenyl SubstitutionhMAGL IC50 (nM)
224-Cl8.6
233-Cl, 4-F8.0
254-OCH39.4

Data from a study on pyrrolidin-2-one linked benzofused heterocycles. nih.gov

Furthermore, the introduction of a phosphonate (B1237965) group to the pyrrolidine ring has led to the development of α-aminophosphonates, which are recognized as phosphonic analogues of α-amino acids. nih.gov These (pyrrolidine-2-yl)phosphonates have shown affinity for imidazoline (B1206853) I2 receptors, highlighting another facet of the biological interactions of pyrrolidin-2-one derivatives. nih.gov

Future Research Trajectories for 3 2 Hydroxypropyl Pyrrolidin 2 One in Academic Chemistry

Exploration of Novel Synthetic Methodologies for Enantiopure Forms

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods to produce enantiomerically pure forms of 3-(2-Hydroxypropyl)pyrrolidin-2-one is a significant area of future research. Current strategies for synthesizing chiral pyrrolidine (B122466) derivatives often rely on using naturally occurring chiral starting materials, such as proline. nih.gov However, researchers are increasingly exploring more versatile and efficient approaches.

Future research will likely focus on the following areas:

  • Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions that form the pyrrolidine ring or introduce the hydroxypropyl side chain is a promising avenue. For instance, metal-catalyzed asymmetric allylic alkylation followed by a ring contraction has been used to create enantioenriched 2,2-disubstituted pyrrolidines. nih.gov
  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. acs.orgua.es Future work will likely involve the development of chiral auxiliaries or catalysts to induce high levels of diastereoselectivity and enantioselectivity in these reactions. ua.esmdpi.com
  • Chemoenzymatic Synthesis: The combination of chemical synthesis with enzymatic reactions can offer highly selective and environmentally friendly routes to enantiopure compounds. doi.org Enzymes can be used to resolve racemic mixtures or to catalyze key stereoselective transformations.
  • The development of these novel methodologies will be crucial for accessing specific stereoisomers of this compound and its derivatives, which is essential for detailed biological evaluation.

    Interactive Table: Synthetic Approaches for Chiral Pyrrolidines { "columns": [ { "id": "synthetic_method", "name": "Synthetic Method", "type": "TEXT" }, { "id": "description", "name": "Description", "type": "TEXT" }, { "id": "key_advantage", "name": "Key Advantage", "type": "TEXT" } ], "rows": [ { "cells": [ { "id": "synthetic_method", "value": "Asymmetric Catalysis" }, { "id": "description", "value": "Uses chiral catalysts to control stereochemistry during ring formation or functionalization." }, { "id": "key_advantage", "value": "High efficiency and atom economy." } ] }, { "cells": [ { "id": "synthetic_method", "value": "[3+2] Cycloaddition" }, { "id": "description", "value": "Constructs the pyrrolidine ring via a concerted reaction between a 1,3-dipole and a dipolarophile." }, { "id": "key_advantage", "value": "Rapid construction of molecular complexity." } ] }, { "cells": [ { "id": "synthetic_method", "value": "Chemoenzymatic Synthesis" }, { "id": "description", "value": "Combines chemical reactions with highly selective enzymatic transformations." }, { "id": "key_advantage", "value": "High enantioselectivity and mild reaction conditions." } ] }, { "cells": [ { "id": "synthetic_method", "value": "Chiral Pool Synthesis" }, { "id": "description", "value": "Utilizes readily available enantiopure starting materials, such as amino acids." }, { "id": "key_advantage", "value": "Predictable stereochemical outcome." } ] } ] }

    Advanced Mechanistic Studies of Target Interactions

    To fully understand the biological effects of this compound and its derivatives, it is crucial to elucidate the precise molecular mechanisms by which they interact with their biological targets. Future research in this area will employ a combination of computational and experimental techniques to provide a detailed picture of these interactions.

    Key research directions include:

  • Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can predict the binding modes of these compounds within the active sites of target proteins. nih.gov These in silico methods help to identify key amino acid residues involved in binding and can guide the design of more potent and selective analogs.
  • X-ray Crystallography: Obtaining crystal structures of derivatives in complex with their target proteins provides definitive evidence of the binding mode and intermolecular interactions. acs.org This structural information is invaluable for structure-based drug design.
  • Biophysical Techniques: Methods such as fluorescence polarization and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of compound-target interactions. These techniques are essential for validating the predictions from computational models and for ranking the potency of different derivatives. acs.org
  • Mechanistic Enzymology: For derivatives that target enzymes, detailed kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding how these compounds modulate the activity of their targets.
  • A deeper understanding of target interactions at the molecular level will facilitate the rational design of next-generation compounds with improved pharmacological profiles.

    Design and Synthesis of Chemically Stable Derivatives with Enhanced Research Utility

    While the parent compound this compound serves as a valuable starting point, the design and synthesis of derivatives with improved chemical stability and research utility are a key future direction. The goal is to create molecules that are more robust, potent, and selective, making them better tools for chemical biology and potential therapeutic leads. ontosight.ai The pyrrolidin-2-one scaffold itself is a versatile starting point for creating a wide array of derivatives. researchgate.netrdd.edu.iqresearchgate.net

    Future research will likely involve:

  • Scaffold Modification: Systematic modifications to the pyrrolidinone ring and its substituents will be explored to enhance properties such as metabolic stability, oral bioavailability, and cell permeability. This can involve the introduction of different functional groups or the synthesis of bioisosteric replacements. nih.gov
  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure affect biological activity is essential. ontosight.ai This involves synthesizing libraries of related compounds and evaluating their activity in relevant biological assays.
  • Prodrug Strategies: To overcome challenges such as poor solubility or limited bioavailability, prodrug approaches may be employed. This involves chemically modifying the parent compound to create an inactive form that is converted to the active drug within the body.
  • The synthesis of these optimized derivatives will provide researchers with a toolbox of compounds to explore a wide range of biological processes.

    Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. nih.govnih.gov For this compound and its derivatives, these computational tools can significantly accelerate the design-make-test-analyze cycle.

    Future applications of AI and ML in this area include:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build QSAR models that predict the biological activity of novel, unsynthesized compounds. youtube.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success.
  • De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained to generate derivatives of this compound that are predicted to have high potency and selectivity for a specific biological target.
  • ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. r-bloggers.com This allows for the early identification of molecules with unfavorable pharmacokinetic profiles, saving time and resources.
  • Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, streamlining the process of creating new derivatives. youtube.com
  • By leveraging the power of AI and ML, researchers can explore a much larger chemical space and more efficiently identify promising new compounds based on the this compound scaffold.

    Application in Chemical Probe Development for Biological Systems

    A key application for novel derivatives of this compound is in the development of chemical probes. A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. To be effective, a chemical probe must be highly potent and selective for its intended target. acs.org

    The development of chemical probes from the this compound scaffold will involve:

  • Target Identification: The first step is to identify the biological target(s) of the parent compound or its derivatives. This can be achieved through techniques such as affinity chromatography or chemoproteomics.
  • Potency and Selectivity Optimization: Once a target is identified, medicinal chemistry efforts will focus on optimizing the structure of the compound to maximize its potency and selectivity. The goal is to create a molecule that interacts strongly with the target of interest while having minimal off-target effects.
  • Probe Functionalization: To be useful as a research tool, a chemical probe may need to be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This allows for the visualization or isolation of the target protein.
  • The development of potent and selective chemical probes based on this compound will provide the scientific community with valuable tools to investigate the roles of specific proteins in health and disease.

    Table of Mentioned Compounds { "columns": [ { "id": "compound_name", "name": "Compound Name", "type": "TEXT" } ], "rows": [ { "cells": [ { "id": "compound_name", "value": "this compound" } ] }, { "cells": [ { "id": "compound_name", "value": "Pyrrolidin-2-one" } ] }, { "cells": [ { "id": "compound_name", "value": "Proline" } ] }, { "cells": [ { "id": "compound_name", "value": "γ-butyrolactone" } ] }, { "cells": [ { "id": "compound_name", "value": "1-aminopyrrolidine-2-one" } ] }, { "cells": [ { "id": "compound_name", "value": "Hydrazine hydrate" } ] }, { "cells": [ { "id": "compound_name", "value": "1-(2-aminoethyl)pyrrolidine-2-one" } ] }, { "cells": [ { "id": "compound_name", "value": "Ethylene diamine" } ] }, { "cells": [ { "id": "compound_name", "value": "1-(2-hydroxyethyl)pyrrolidine-2-one" } ] }, { "cells": [ { "id": "compound_name", "value": "Ethanol amine" } ] }, { "cells": [ { "id": "compound_name", "value": "4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one" } ] }, { "cells": [ { "id": "compound_name", "value": "Sodium diethyl oxalacetate" } ] } ] }

    Q & A

    Basic Research Questions

    Q. What established synthetic methodologies are used to prepare 3-(2-hydroxypropyl)pyrrolidin-2-one derivatives for pharmacological studies?

    • Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives with hydroxypropyl groups are synthesized via epoxide ring-opening or haloalkane reactions under basic conditions. Kulig et al. (2007) utilized a multi-step approach for 1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives, starting with pyrrolidin-2-one functionalization followed by hydroxypropyl group introduction . Catalytic methods using pyrrolidine in aqueous ethanol media (e.g., for dihydroquinolinone synthesis) may also apply, emphasizing solvent polarity and pH adjustments .

    Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

    • Answer:

    • 1H/13C NMR : Confirms pyrrolidinone ring structure and hydroxypropyl substituent regiochemistry.
    • HRMS : Validates molecular weight and purity.
    • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups.
    • HPLC-UV/ELSD : Assesses purity, especially for impurities like pyridin-2-ol or related byproducts .

    Q. What preliminary pharmacological screening models are suitable for evaluating bioactivity?

    • Answer: Prioritize in vitro assays for receptor binding (e.g., α-adrenergic receptors) or enzyme inhibition. Kulig et al. (2007) tested anti-arrhythmic activity using isolated guinea pig heart models and alpha-adrenolytic effects via rat vas deferens assays. For novel derivatives, standardized cell-based toxicity assays (e.g., MTT) are recommended before advancing to in vivo studies .

    Advanced Research Questions

    Q. How can researchers optimize reaction conditions to resolve low yields in hydroxypropylpyrrolidinone syntheses?

    • Answer:

    • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous ethanol improves green chemistry metrics .
    • Catalyst Screening : Pyrrolidine derivatives (e.g., 1-methyl-2-pyridylpyrrolidine) may accelerate kinetics .
    • Microwave Assistance : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yield .
      • Data-Driven Example : Adjusting temperature to 60–80°C and catalyst loading to 10 mol% improved yields by 20–30% in analogous heterocycle syntheses .

    Q. How should contradictory biological activity data in structurally similar derivatives be addressed?

    • Answer:

    • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., arylpiperazine vs. pyridinyl groups) to isolate pharmacophores. Kulig et al. (2007) found anti-arrhythmic activity was sensitive to arylpiperazine substitution patterns .
    • Assay Standardization : Use internal controls (e.g., reference compounds like levocetirizine dihydrochloride) to minimize inter-lab variability .
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to explain activity discrepancies .

    Q. What strategies mitigate safety risks when handling novel pyrrolidinone derivatives with unknown toxicity?

    • Answer:

    • Tiered Testing : Conduct Ames (mutagenicity), acute oral toxicity (OECD 423), and cytotoxicity assays early.
    • Environmental Precautions : Combi-Blocks (2023) highlights gaps in ecotoxicological data (e.g., bioaccumulation potential), necessitating containment protocols .
    • PPE and Engineering Controls : Use glove boxes for air-sensitive steps and fume hoods for volatile intermediates .

    Methodological Challenges and Solutions

    Q. How can chromatographic resolution of closely related pyrrolidinone impurities be improved?

    • Answer:

    • Column Selection : Use C18 columns with sub-2µm particles for UPLC separations.
    • Mobile Phase Optimization : Adjust pH (e.g., 0.1% formic acid) and gradient slope (5–95% acetonitrile over 15 minutes).
    • Reference Standards : Co-inject impurities like pyridin-2-ol (CAS 72762-00-6) for retention time matching .

    Q. What computational tools aid in predicting metabolic pathways for hydroxypropylpyrrolidinone derivatives?

    • Answer:

    • Software : SwissADME or ADMET Predictor™ estimate Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
    • Fragmentation Patterns : HRMS/MS data aligned with tools like Mass Frontier™ identify metabolic cleavage sites.
    • Case Study : Piperazine-containing analogs show hepatic N-oxidation as a primary metabolic route .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.